N-(4-Indazol-1-ylphenyl)-4-nitrobutanamide
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Overview
Description
N-(4-Indazol-1-ylphenyl)-4-nitrobutanamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Indazol-1-ylphenyl)-4-nitrobutanamide typically involves the reaction of 4-nitrobutanoyl chloride with 4-indazol-1-ylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Indazol-1-ylphenyl)-4-nitrobutanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Substitution: The indazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Reduction: Formation of 4-amino-N-(4-indazol-1-ylphenyl)butanamide.
Oxidation: Formation of corresponding oxides or higher oxidation state compounds.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
N-(4-Indazol-1-ylphenyl)-4-nitrobutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Indazol-1-ylphenyl)-4-nitrobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Indazol-1-ylphenyl)-4-aminobutanamide: Similar structure but with an amino group instead of a nitro group.
N-(4-Indazol-1-ylphenyl)-4-hydroxybutanamide: Similar structure but with a hydroxyl group instead of a nitro group.
N-(4-Indazol-1-ylphenyl)-4-methylbutanamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(4-Indazol-1-ylphenyl)-4-nitrobutanamide is unique due to the presence of the nitro group, which imparts specific chemical and biological properties. The nitro group can undergo various chemical transformations, making the compound versatile for different applications. Additionally, the indazole moiety contributes to the compound’s bioactivity and potential therapeutic effects.
Properties
IUPAC Name |
N-(4-indazol-1-ylphenyl)-4-nitrobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(6-3-11-20(23)24)19-14-7-9-15(10-8-14)21-16-5-2-1-4-13(16)12-18-21/h1-2,4-5,7-10,12H,3,6,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWOHBCKLSWASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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